aureusidin 6-O-beta-glucoside
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Overview
Description
Aureusidin 6-O-beta-glucoside is a beta-D-glucoside in which a beta-D-glucopyranosyl residue is attached at position 6 of aureusidin via a glycosidic linkage. It is a beta-D-glucoside and a hydroxyaurone. It derives from an aureusidin.
Scientific Research Applications
Aurone Biosynthesis in Plants
- Biosynthesis in Bryophytes: Aureusidin 6-O-glucuronide is produced by bryophytes during their reproductive phase, found in liverworts like Marchantia berteroana and M. polymorpha, suggesting a parallel evolution in angiosperms and bryophytes (Markham & Porter, 1978).
- Flower Coloration: The production of yellow flowers in various plants, like snapdragons and dahlias, is attributed to aurone flavonoids, including aureusidin 6-O-glucoside. Key enzymes, like A. majus aureusidin synthase and chalcone 4'-O-glucosyltransferase, are vital for its biosynthesis (Ono et al., 2006).
- Enzymatic Formation in Snapdragon Flowers: The enzymatic formation of aureusidin in snapdragon flowers involves specific substrates and optimal pH conditions, contributing to the yellow coloration (Sato et al., 2001).
Therapeutic Potential
- Anti-inflammatory Effects: Aureusidin exhibits anti-inflammatory effects in LPS-stimulated RAW264.7 macrophages. It suppresses NF-κB and activates ROS- and MAPKs-dependent Nrf2/HO-1 signaling pathways (Ren et al., 2019).
Antimicrobial Properties
- Activity Against Staphylococcus Aureus: Aureusidin demonstrates significant antibacterial activity against Staphylococcus aureus. It affects cell morphology, membrane permeability, and respiratory rate, suggesting a potential role in food preservation (Ren et al., 2022).
Neuroprotective Effects
- Potential Inhibitors of CDK5/p25: Certain flavonoid derivatives of Rhus parviflora, including aureusidin 6-O-β-D-glucopyranoside, showed potential in inhibiting CDK5/p25, a target in Alzheimer's disease treatment (Shrestha et al., 2013).
Properties
CAS No. |
633-15-8 |
---|---|
Molecular Formula |
C21H20O11 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-4-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one |
InChI |
InChI=1S/C21H20O11/c22-7-15-18(27)19(28)20(29)21(32-15)30-9-5-12(25)16-13(6-9)31-14(17(16)26)4-8-1-2-10(23)11(24)3-8/h1-6,15,18-25,27-29H,7H2/b14-4-/t15-,18-,19+,20-,21-/m1/s1 |
InChI Key |
AMJCTDBATIKENQ-YRDFTBLNSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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